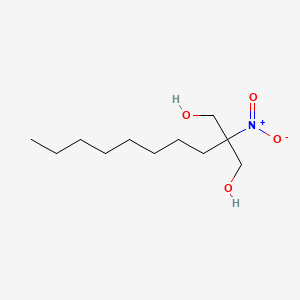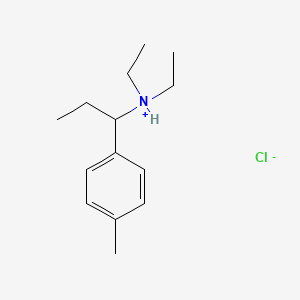
2-Nitro-2-octylpropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-2-octylpropane-1,3-diol is an organic compound with the molecular formula C11H23NO4. It is known for its antimicrobial properties and is used in various industrial and consumer products. This compound is a derivative of propane-1,3-diol, with a nitro group and an octyl group attached to the second carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-2-octylpropane-1,3-diol typically involves the nitration of 2-octylpropane-1,3-diol. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-2-octylpropane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Amino derivatives of this compound.
Reduction: Various reduced forms of the compound, including hydroxylamines.
Substitution: Substituted derivatives with different functional groups replacing the nitro group.
Aplicaciones Científicas De Investigación
2-Nitro-2-octylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential use in pharmaceutical formulations as a preservative.
Industry: Utilized in the production of personal care products, such as shampoos and lotions, due to its antimicrobial properties.
Mecanismo De Acción
The antimicrobial action of 2-Nitro-2-octylpropane-1,3-diol is primarily due to its ability to disrupt microbial cell membranes. The nitro group interacts with cellular components, leading to the generation of reactive oxygen species that damage cellular structures. This results in the inhibition of microbial growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-nitropropane-1,3-diol: Another antimicrobial compound with similar uses in industrial and consumer products.
2-Nitro-2-(4-octylphenethyl)propane-1,3-diol: A derivative with additional functional groups that may enhance its antimicrobial properties.
Uniqueness
2-Nitro-2-octylpropane-1,3-diol is unique due to its specific combination of a nitro group and an octyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in formulations where both solubility and antimicrobial activity are required.
Propiedades
Número CAS |
64434-69-1 |
|---|---|
Fórmula molecular |
C11H23NO4 |
Peso molecular |
233.30 g/mol |
Nombre IUPAC |
2-nitro-2-octylpropane-1,3-diol |
InChI |
InChI=1S/C11H23NO4/c1-2-3-4-5-6-7-8-11(9-13,10-14)12(15)16/h13-14H,2-10H2,1H3 |
Clave InChI |
LCQJXQRVOVCCQY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CO)(CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)




![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)



